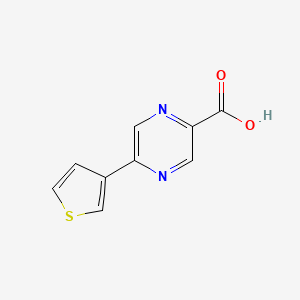
Regaloside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regaloside E is a glycerol glucoside that has garnered significant attention due to its potential anti-inflammatory properties . It is a natural product that can be isolated from the bulbs of Lilium longiflorum Thunberg . The molecular formula of this compound is C20H26O12, and it has a molecular weight of 458.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Regaloside E can be extracted from the bulbs of Lilium lancifolium Thunberg using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% . This method has proven to be more efficient than conventional organic solvents.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the use of DESs for extraction suggests a potential pathway for industrial applications. The biodegradability and pharmaceutical acceptability of DESs make them a promising option for the extraction of natural products .
Chemical Reactions Analysis
Types of Reactions: Regaloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Regaloside E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside reactions and for synthesizing derivatives with enhanced properties.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant activities
Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s antioxidant properties are explored for use in food preservation and cosmetics.
Mechanism of Action
Regaloside E exerts its effects primarily through its anti-inflammatory and antioxidant activities. The compound interacts with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory process . By inhibiting these enzymes, this compound reduces inflammation and oxidative stress.
Comparison with Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Chlorogenic Acid
Comparison: Regaloside E is unique due to its specific glycoside structure, which contributes to its potent anti-inflammatory and antioxidant activities. Compared to other similar compounds like Regaloside A, B, and C, this compound has shown higher extraction efficiencies and significant biological activities .
Properties
Molecular Formula |
C20H26O12 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1 |
InChI Key |
BTRIXFBTQFTXAB-SIGDFUGISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)




![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)

![6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B13449459.png)




